N-ethyl-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C5H9N3 |
|---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
N-ethyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C5H9N3/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H2,6,7,8) |
InChI Key |
KKKRLJYCDDWEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CN1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Imidazole Core Formation
The construction of the imidazole ring represents a critical step in synthesizing N-ethyl-1H-imidazol-2-amine. Traditional methods often employ cyclocondensation reactions between α-aminonitriles and ethylamine derivatives. For example, reacting 2-aminoacetonitrile with ethylisocyanate in the presence of a base such as potassium carbonate generates an intermediate urea, which undergoes thermal cyclization to yield the target compound .
Recent adaptations of the Debus-Radziszewski reaction have enabled the use of glyoxal, ammonium acetate, and ethylamine hydrochloride in ethanol/water mixtures. This three-component reaction proceeds at reflux (80°C, 12 hours), achieving moderate yields (45–55%) . A notable limitation is the formation of regioisomeric byproducts, necessitating chromatographic purification.
Visible Light-Mediated Photocatalyst-Free Synthesis
Building on advancements in photoredox chemistry, a one-pot synthesis leveraging visible light irradiation has emerged as a sustainable alternative. Adapted from benzimidazole methodologies , this approach utilizes ethyl isothiocyanate and o-phenylenediamine analogues under blue LED illumination (3 W, 6 hours). The reaction proceeds via:
-
N-substitution : Ethylation of the diamine precursor
-
Thiourea formation : Reaction with isothiocyanate
-
Cyclodesulfurization : Radical-mediated ring closure under aerobic conditions
Key advantages include:
-
Elimination of toxic desulfurizing agents (e.g., HgO, I₂)
-
Ambient temperature operation
-
Scalability to gram quantities without yield erosion
Control experiments confirm the radical pathway through light on/off cycles and radical trapping studies . While optimized for benzimidazoles, preliminary data suggest 62% yield for the imidazole analogue when using 1,2-diaminoethane derivatives .
Base-Catalyzed Hydroamidation of Propargylic Ureas
The intramolecular hydroamidation of N-ethyl-N’-propargylurea derivatives offers a metal-free route to imidazol-2-ones, which can be reduced to the target amine. As reported in recent organocatalytic studies , DBU (1,8-diazabicycloundec-7-ene) facilitates cyclization at 60°C in dichloroethane, achieving 78% conversion to the imidazol-2-one intermediate. Subsequent reduction using LiAlH₄ in tetrahydrofuran provides this compound in 68% isolated yield .
Table 1. Comparison of Hydroamidation Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DBU | 60 | 24 | 78 |
| K₂CO₃ | 80 | 48 | 41 |
| Cs₂CO₃ | 100 | 36 | 53 |
Alkylation of Imidazol-2-amine Precursors
Direct N-ethylation of imidazol-2-amine using ethyl halides represents a straightforward but challenging route due to the compound’s tautomeric equilibrium. Tosyl protection of the amine group prior to alkylation mitigates side reactions. Optimized conditions involve:
-
Protection : Treatment with TsCl (1.2 eq) in pyridine (0°C, 2 hours)
-
Alkylation : Reaction with ethyl bromide (1.5 eq), K₂CO₃ in DMF (80°C, 12 hours)
-
Deprotection : Hydrolysis with 6M HCl (reflux, 4 hours)
This three-step sequence provides this compound in 51% overall yield . ¹H-NMR analysis confirms regioselectivity, with the ethyl group appearing as a triplet at δ 1.21 ppm (J = 7.3 Hz) and quartet at δ 3.42 ppm .
Mechanistic Insights and Byproduct Analysis
Radical trapping experiments in photochemical routes reveal the involvement of thiyl radicals (g = 2.0037) and singlet oxygen . Superoxide dismutase (SOD) inhibits the reaction by 89%, confirming the radical pathway’s dependence on reactive oxygen species. Common byproducts include:
In alkylation methods, over-alkylation products (e.g., N,N-diethyl derivatives) constitute ≤12% of the crude mixture, necessitating careful chromatographic separation .
Green Chemistry Considerations
The photochemical method excels in environmental metrics:
-
Solvent : 90% ethanol/water mixture
-
Atom economy : 83% (vs. 61% for classical alkylation)
-
E-factor : 1.2 (kg waste/kg product)
In contrast, hydroamidation routes generate stoichiometric amounts of DBU·HBr, requiring neutralization and disposal .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group at the second position can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-ethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents . Additionally, the compound’s ability to interact with DNA and proteins contributes to its anticancer properties.
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
Pharmacological and Industrial Relevance
- This compound derivatives are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .
- N-[2-(1H-imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine () shows promise in metal-ion sensing, leveraging its dual heterocyclic system for selective chelation.
- The methyl-phenyl derivative () is utilized in organocatalysis, underscoring the versatility of imidazol-2-amine scaffolds.
Biological Activity
N-ethyl-1H-imidazol-2-amine, also known as 1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- IUPAC Name : 1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
- Molecular Formula : C7H13ClN3
- Molecular Weight : 175.65 g/mol
- CAS Number : Not available
The biological activity of this compound is largely attributed to its imidazole ring, which can interact with various biological targets:
- Enzyme Inhibition : Compounds with imidazole moieties are known to inhibit several kinases and phosphatases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancerous cells.
- Neuroprotective Effects : Some studies suggest that imidazole-containing compounds may provide neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
Biological Activities
The following sections summarize key biological activities associated with this compound.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated various imidazole derivatives for their antitumor efficacy against human cancer cell lines. The findings indicated that specific modifications to the imidazole ring significantly enhanced cytotoxicity against breast and lung cancer cells.
Enzyme Inhibition Studies
Research has shown that this compound exhibits enzyme-inhibitory effects on protein kinases involved in cancer progression. Specific substitutions on the imidazole ring resulted in enhanced inhibitory activity, suggesting potential pathways for developing targeted cancer therapies .
Case Study 1: Antitumor Efficacy
In a comprehensive evaluation of imidazole derivatives, researchers identified that certain modifications led to increased potency against various cancer types. For instance, compounds with specific ethyl substitutions demonstrated improved activity against breast and lung cancer cells, indicating their potential as therapeutic agents.
Case Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of imidazole derivatives, highlighting their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. The selective inhibition of nNOS by these compounds suggests a promising avenue for treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
A comparison between this compound and other related compounds reveals its unique substitution pattern, which imparts distinct chemical and biological properties. The table below summarizes key differences:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| This compound | C7H13ClN3 | Antitumor, enzyme inhibition |
| 1-(1H-Imidazol-2-yl)ethanone | C5H6N2 | Antimicrobial |
| 2-(1H-Imidazol-1-yl)ethanol | C5H8N2 | Neuroprotective |
Q & A
Q. What are the recommended synthetic methodologies for preparing N-ethyl-1H-imidazol-2-amine, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethylamine may react with an imidazole precursor (e.g., 2-chloroimidazole) under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) . Purification often involves column chromatography or recrystallization to isolate the product from byproducts . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like temperature, solvent polarity, and stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR Spectroscopy : The H NMR spectrum will show distinct signals for the imidazole ring protons (δ 6.5–7.5 ppm) and the ethyl group (triplet for CH at δ 1.2–1.4 ppm, quartet for CH at δ 3.4–3.6 ppm) .
- IR Spectroscopy : Look for N-H stretching (~3400 cm) and C-N/C=C vibrations (1600–1500 cm) .
- Mass Spectrometry : The molecular ion peak (M) should correspond to the molecular weight of CHN (123.15 g/mol), with fragmentation patterns confirming the ethyl and imidazole moieties .
Q. How does the substitution pattern of the imidazole ring influence the reactivity of this compound in further functionalization?
The 2-amine group and N-ethyl substituent direct reactivity. The amine can act as a nucleophile in alkylation or acylation reactions, while the ethyl group may sterically hinder certain positions. Hydrogen bonding between the amine and adjacent nitrogen atoms can stabilize intermediates . Computational modeling (e.g., DFT) can predict regioselectivity in reactions like electrophilic substitution .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for studying the thermochemical properties or electronic structure of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model bond energies, electron density maps, and reaction pathways . Key outputs include HOMO-LUMO gaps (for redox behavior) and Mulliken charges (to identify nucleophilic/electrophilic sites). For accurate thermochemistry, include exact-exchange terms to reduce errors in atomization energies (<3 kcal/mol) .
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of this compound derivatives?
SCXRD using programs like SHELXL or OLEX2 refines crystal structures by analyzing Bragg peaks and electron density maps. Key steps:
- Collect high-resolution data (≤0.8 Å) to resolve bond lengths/angles.
- Use hydrogen-bonding constraints (e.g., N-H⋯N interactions) to validate packing motifs .
- Compare experimental results with DFT-optimized geometries to identify discrepancies (e.g., tautomerism) .
Q. What strategies can address contradictions between spectroscopic data and computational predictions for this compound derivatives?
- Cross-validation : Reconcile NMR chemical shifts with gauge-including atomic orbital (GIAO) DFT calculations .
- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature XRD to account for conformational flexibility .
- Crystallographic Validation : Use SCXRD to resolve ambiguities in bond orders or protonation states .
Q. How can hydrogen-bonding networks in crystalline this compound derivatives be systematically analyzed for supramolecular applications?
Apply graph-set analysis (e.g., Etter’s rules) to categorize hydrogen-bonding patterns (e.g., R(8) rings) . Tools like Mercury (CCDC) visualize interactions, while Hirshfeld surfaces quantify contact contributions (e.g., H⋯N vs. H⋯C). This aids in designing cocrystals or tuning solubility .
Q. What experimental design principles optimize the synthesis of novel this compound analogs with conflicting literature data?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst loading) and identify significant factors .
- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation and adjust conditions in real time .
- Meta-Analysis : Cross-reference patents and journal articles to resolve inconsistencies in reported yields or routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
